molecular formula C18H19N5OS B4435344 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B4435344
M. Wt: 353.4 g/mol
InChI Key: CWHVSYTUAMKYKG-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalyst. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. Finally, the phenylpropanamide moiety is attached through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The sulfanyl group can participate in redox reactions, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine: Another compound with a similar sulfanyl group and aromatic rings.

    2,4-dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the tetrazole ring with the sulfanyl and phenylpropanamide groups makes this compound a versatile building block for various applications.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-9-10-16(13(2)11-12)23-18(20-21-22-23)25-14(3)17(24)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHVSYTUAMKYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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